molecular formula C18H18N6O3S B2963707 ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 886926-23-4

ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2963707
CAS No.: 886926-23-4
M. Wt: 398.44
InChI Key: VGAXRRLXEDUHQD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including an ester, an amide, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is alpha-synuclein (α-syn) , a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminal and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, when it aggregates in pathological conditions .

Mode of Action

Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate interacts with its target, alpha-synuclein, by inhibiting its aggregation . This compound has been shown to slightly reduce the α-syn aggregation, which is a key process in the development of Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting the aggregation of alpha-synuclein, Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can potentially disrupt this pathway and its downstream effects, which include cytotoxicity through increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Result of Action

The result of Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate’s action is the prevention of neurodegeneration in Parkinson’s disease. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, alcohols, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-3-5-14(6-4-13)21-15(25)11-28-18-23-22-16(24(18)19)12-7-9-20-10-8-12/h3-10H,2,11,19H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAXRRLXEDUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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